molecular formula C15H22ClN B12746466 1,2,3,5,6,7-Hexahydro-alpha-methyl-s-indacene-4-ethanamine hydrochloride CAS No. 82875-67-0

1,2,3,5,6,7-Hexahydro-alpha-methyl-s-indacene-4-ethanamine hydrochloride

Katalognummer: B12746466
CAS-Nummer: 82875-67-0
Molekulargewicht: 251.79 g/mol
InChI-Schlüssel: KROKBFPMLFVZEQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,2,3,5,6,7-Hexahydro-alpha-methyl-s-indacene-4-ethanamine hydrochloride is a chemical compound with a complex structure. It is known for its unique properties and potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its hexahydro structure, which contributes to its stability and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,5,6,7-Hexahydro-alpha-methyl-s-indacene-4-ethanamine hydrochloride typically involves multiple steps. The process begins with the preparation of the indacene core, followed by the introduction of the ethanamine group. Common reagents used in the synthesis include organic solvents, catalysts, and reducing agents. The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems. The use of automated systems ensures consistency and efficiency in the production process. Quality control measures are implemented to monitor the purity and yield of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

1,2,3,5,6,7-Hexahydro-alpha-methyl-s-indacene-4-ethanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles/Electrophiles: Halides, amines, and other reactive species.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

1,2,3,5,6,7-Hexahydro-alpha-methyl-s-indacene-4-ethanamine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biological pathways and interactions.

    Medicine: Explored for its therapeutic properties and potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1,2,3,5,6,7-Hexahydro-alpha-methyl-s-indacene-4-ethanamine hydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Naphthalenemethanol: Shares a similar core structure but differs in functional groups and reactivity.

    Rosifoliol: Another compound with a related structure, used in different applications.

Uniqueness

1,2,3,5,6,7-Hexahydro-alpha-methyl-s-indacene-4-ethanamine hydrochloride is unique due to its specific combination of functional groups and its hexahydro structure

Eigenschaften

CAS-Nummer

82875-67-0

Molekularformel

C15H22ClN

Molekulargewicht

251.79 g/mol

IUPAC-Name

1-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)propan-2-amine;hydrochloride

InChI

InChI=1S/C15H21N.ClH/c1-10(16)8-15-13-6-2-4-11(13)9-12-5-3-7-14(12)15;/h9-10H,2-8,16H2,1H3;1H

InChI-Schlüssel

KROKBFPMLFVZEQ-UHFFFAOYSA-N

Kanonische SMILES

CC(CC1=C2CCCC2=CC3=C1CCC3)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.